3-bromo-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-6-sulfonyl chloride
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Overview
Description
3-bromo-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-6-sulfonyl chloride is a complex organic compound with a unique structure that combines a brominated pyrrolo[2,3-b]pyridine core with a tris(propan-2-yl)silyl group and a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-6-sulfonyl chloride typically involves multiple steps. One common approach starts with the bromination of a pyrrolo[2,3-b]pyridine precursor, followed by the introduction of the tris(propan-2-yl)silyl group through a silylation reaction. The final step involves the sulfonylation of the compound to introduce the sulfonyl chloride group. The reactions are usually carried out under controlled conditions, such as specific temperatures and the use of appropriate solvents and catalysts .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-bromo-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-6-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, depending on the reagents and conditions used.
Coupling Reactions: The sulfonyl chloride group can be used in coupling reactions to form new carbon-sulfur bonds
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing or reducing agents for redox reactions, and coupling partners for forming new bonds. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex molecules with new carbon-sulfur bonds .
Scientific Research Applications
3-bromo-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-6-sulfonyl chloride has several scientific research applications, including:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and the study of biological pathways.
Material Science: It can be used in the development of new materials with specific properties, such as improved stability or reactivity
Mechanism of Action
The mechanism of action of 3-bromo-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-6-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The bromine and sulfonyl chloride groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
3-bromo-1-(trimethylsilyl)-1-propyne: Another brominated compound with a silyl group, but with a different core structure.
(2-bromoethynyl)tris(isopropyl)silane: A similar compound with a brominated ethynyl group and a tris(isopropyl)silyl group.
Uniqueness
3-bromo-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-6-sulfonyl chloride is unique due to its combination of a brominated pyrrolo[2,3-b]pyridine core, a tris(propan-2-yl)silyl group, and a sulfonyl chloride functional group.
Properties
Molecular Formula |
C16H24BrClN2O2SSi |
---|---|
Molecular Weight |
451.9 g/mol |
IUPAC Name |
3-bromo-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridine-6-sulfonyl chloride |
InChI |
InChI=1S/C16H24BrClN2O2SSi/c1-10(2)24(11(3)4,12(5)6)20-9-14(17)13-7-8-15(19-16(13)20)23(18,21)22/h7-12H,1-6H3 |
InChI Key |
FCCCVUQTZMHBPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=C(C2=C1N=C(C=C2)S(=O)(=O)Cl)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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